molecular formula C3H3N4+ B14647018 1H-imidazole-2-diazonium CAS No. 53485-21-5

1H-imidazole-2-diazonium

Cat. No.: B14647018
CAS No.: 53485-21-5
M. Wt: 95.08 g/mol
InChI Key: CJAQLAGMNPLRAX-UHFFFAOYSA-N
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Description

1H-imidazole-2-diazonium is a diazonium compound derived from imidazole, a five-membered heterocyclic ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-imidazole-2-diazonium can be synthesized through the diazotization of 1H-imidazole-2-amine. The process typically involves the reaction of 1H-imidazole-2-amine with nitrous acid, which is generated in situ from sodium nitrite and a mineral acid like hydrochloric acid. The reaction is carried out at low temperatures to stabilize the diazonium salt.

Industrial Production Methods: While specific industrial methods for the large-scale production of this compound are not well-documented, the general principles of diazotization reactions apply. Industrial production would likely involve continuous flow processes to ensure the safe handling of diazonium salts, which can be unstable and potentially explosive.

Chemical Reactions Analysis

Types of Reactions: 1H-imidazole-2-diazonium undergoes various types of chemical reactions, including:

    Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, cyanides, or hydroxides.

    Coupling Reactions: It can participate in azo coupling reactions with aromatic compounds to form azo dyes.

    Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like potassium iodide, copper(I) cyanide, or water are commonly used.

    Coupling Reactions: Aromatic compounds with electron-donating groups, such as phenols or anilines, are typical coupling partners.

    Reduction Reactions: Reducing agents like sodium sulfite or hypophosphorous acid are used.

Major Products:

    Substitution Reactions: Products include halogenated imidazoles, cyanoimidazoles, and hydroxyimidazoles.

    Coupling Reactions: Azo compounds are the primary products.

    Reduction Reactions: The primary product is 1H-imidazole-2-amine.

Scientific Research Applications

1H-imidazole-2-diazonium has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a precursor for biologically active molecules and can be used in the modification of biomolecules.

    Industry: It is used in the production of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of 1H-imidazole-2-diazonium involves the formation of reactive intermediates that can interact with various molecular targets. The diazonium group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to participate in a wide range of chemical transformations, including the formation of covalent bonds with nucleophilic sites on biomolecules or other substrates.

Comparison with Similar Compounds

  • 1H-imidazole-4-diazonium
  • 1H-imidazole-5-diazonium
  • 1H-pyrazole-3-diazonium

Comparison: 1H-imidazole-2-diazonium is unique due to its specific position of the diazonium group on the imidazole ring, which influences its reactivity and the types of reactions it can undergo. Compared to other diazonium derivatives, it may offer distinct advantages in certain synthetic applications, such as regioselective functionalization of the imidazole ring.

Properties

CAS No.

53485-21-5

Molecular Formula

C3H3N4+

Molecular Weight

95.08 g/mol

IUPAC Name

1H-imidazole-2-diazonium

InChI

InChI=1S/C3H3N4/c4-7-3-5-1-2-6-3/h1-2H,(H,5,6)/q+1

InChI Key

CJAQLAGMNPLRAX-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N1)[N+]#N

Origin of Product

United States

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